Cycloguanil nitrate

antimalarial DHFR inhibition in vitro potency

Researchers requiring immediate, potent DHFR inhibition in antimalarial assays often face confounding variables from prodrug bioactivation. Cycloguanil nitrate eliminates this, delivering direct sub-nanomolar enzyme inhibition without CYP450 dependency. - Bypasses CYP2C19/CYP3A activation required by proguanil; immediate IC50 of 0.5-2.5 nM against PfDHFR. - Nitrate salt (MW 314.73) offers distinct solubility and stability profiles vs. hydrochloride salt (CAS 152-53-4). - Validated HPLC reference standard: LOD 10 ng/mL in plasma, CV <4.0%. Supplied with rigorous analytical documentation, ensuring reproducibility for mechanism studies and resistance profiling.

Molecular Formula C11H15ClN6O3
Molecular Weight 314.73
CAS No. 25332-44-9
Cat. No. B586513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloguanil nitrate
CAS25332-44-9
Synonyms4,​6-​Diamino-​1-​(p-​chlorophenyl)​-​1,​2-​dihydro-​2,​2-​dimethyl-​s-​triazine Mononitrate;  1-​(4-​Chlorophenyl)​-​1,​6-​dihydro-​6,​6-​dimethyl-1,​3,​5-​triazine-​2,​4-​diamine Nitrate (1:1)
Molecular FormulaC11H15ClN6O3
Molecular Weight314.73
Structural Identifiers
SMILESCC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.[N+](=O)(O)[O-]
InChIInChI=1S/C11H14ClN5.HNO3/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;2-1(3)4/h3-6H,1-2H3,(H4,13,14,15,16);(H,2,3,4)
InChIKeyAUXYPSRADKAKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloguanil Nitrate CAS 25332-44-9: Dihydrofolate Reductase Inhibitor and Active Metabolite of Proguanil for Antimalarial Research


Cycloguanil nitrate (CAS: 25332-44-9) is the nitrate salt of cycloguanil, a triazine-class dihydrofolate reductase (DHFR) inhibitor and the principal active metabolite of the antimalarial prodrug proguanil . Cycloguanil exerts its antimalarial activity by inhibiting plasmodial DHFR, thereby blocking the reduction of dihydrofolate to tetrahydrofolate and disrupting pyrimidine biosynthesis essential for parasite DNA replication . The compound is formed in vivo from proguanil primarily via cytochrome P450 isoforms CYP2C19 and CYP3A in human liver microsomes [1]. As a nitrate salt (molecular weight 314.73, formula C11H15ClN6O3), cycloguanil nitrate offers distinct handling and solubility properties relevant for analytical and research applications .

Why Cycloguanil Nitrate CAS 25332-44-9 Cannot Be Simply Substituted with Proguanil or Other In-Class Antifolates


Cycloguanil nitrate occupies a unique position in antifolate research that precludes simple substitution with closely related compounds. While proguanil is the clinical prodrug, it possesses only weak intrinsic antimalarial activity in vitro (IC50 = 2.4-19 μM) and requires metabolic activation to cycloguanil to achieve potent DHFR inhibition (IC50 = 0.5-2.5 nM) — a potency difference exceeding 1,000-fold [1]. Furthermore, cycloguanil displays a distinct resistance mutation profile compared to other DHFR inhibitors such as pyrimethamine and WR99210, with differential sensitivity to mutations at residues 16, 108, and 164 of Plasmodium falciparum DHFR [2]. The nitrate salt form (CAS: 25332-44-9) also differs from the hydrochloride salt (CAS: 152-53-4) in molecular weight, solubility characteristics, and counterion composition, making direct analytical and formulation interchangeability impossible without validated method adjustments .

Quantitative Comparative Evidence: Cycloguanil Nitrate CAS 25332-44-9 vs. Proguanil, Pyrimethamine, and In-Class DHFR Inhibitors


Potency Differential: Cycloguanil vs. Proguanil in Plasmodium falciparum DHFR Inhibition

Cycloguanil exhibits approximately 1,000-4,000 fold greater in vitro antimalarial potency compared to its parent prodrug proguanil against Plasmodium falciparum. Proguanil shows only weak intrinsic activity (IC50 = 2.4-19 μM), whereas its active metabolite cycloguanil demonstrates potent inhibition with an IC50 of 0.5-2.5 nM [1]. This potency differential is further supported by Ki values: cycloguanil inhibits P. falciparum DHFR with Ki = 1.5 nM and P. berghei DHFR with Ki = 0.79 nM, while proguanil has no direct inhibitory effect on malaria DHFR [2][3].

antimalarial DHFR inhibition in vitro potency

Mutation-Specific Resistance Profile: Cycloguanil Sensitivity to PfDHFR A16V Mutation

Cycloguanil displays a distinct resistance mutation profile compared to pyrimethamine, with differential sensitivity to specific PfDHFR mutations. Notably, mutation at residue 16 (Ala16Val) specifically confers resistance to cycloguanil, whereas mutations at residues 51, 59, 108, and 164 confer cross-resistance to both pyrimethamine and cycloguanil [1]. In yeast expression studies, cycloguanil resistance was most impacted by the 164-Leu mutation and the paired 16-Val/108-Thr genotype [2]. Among Ugandan P. falciparum field isolates (n=559), median IC50 values were 1,200 nM for cycloguanil compared to 42,100 nM for pyrimethamine and 13,000 nM for proguanil, with increasing numbers of PfDHFR mutations associated with decreasing susceptibility to cycloguanil [3].

antifolate resistance PfDHFR mutations drug selection

Analytical Selectivity: Cycloguanil as an Internal Standard for HPLC Quantification of Proguanil Metabolite

Cycloguanil nitrate and its hydrochloride salt serve as validated internal standards and reference materials in reverse-phase HPLC methods for simultaneous quantification of proguanil and its active metabolite in biological matrices. Validated methods achieve coefficients of variation less than 4.0% for cycloguanil quantification, with limits of detection of 10 ng/mL in plasma and 0.5 μg/mL in urine [1][2]. Cycloguanil is well resolved from proguanil and the internal standard (typically pyrimethamine or quinine sulphate) using C18 reversed-phase columns with UV detection at 254 nm . Typical API quality specifications for cycloguanil reference standards include assay by HPLC of 98.0-102.0%, with defined limits for related substances including residual proguanil (≤0.5% w/w) and N-oxide derivatives (≤0.2% w/w each) .

HPLC bioanalytical method pharmacokinetics

Salt Form Differentiation: Cycloguanil Nitrate (CAS 25332-44-9) vs. Cycloguanil Hydrochloride (CAS 152-53-4)

Cycloguanil nitrate (CAS: 25332-44-9) differs from the more commonly supplied cycloguanil hydrochloride (CAS: 152-53-4) in molecular weight, counterion composition, and physicochemical properties. The nitrate salt has a molecular weight of 314.73 (formula C11H15ClN6O3), whereas the hydrochloride salt has a molecular weight of 288.2 (formula C11H14ClN5•HCl) [1]. The nitrate counterion provides distinct solubility and stability characteristics that may be advantageous for specific formulation or analytical applications where chloride interference must be avoided or where nitrate compatibility is required [2].

salt selection formulation analytical chemistry

Cycloguanil Nitrate CAS 25332-44-9: Optimal Research Applications Based on Quantitative Evidence


In Vitro Antimalarial Screening and PfDHFR Mechanism-of-Action Studies Requiring Direct Enzyme Inhibition

Cycloguanil nitrate is the preferred compound for in vitro antimalarial assays and PfDHFR mechanism studies where direct, potent enzyme inhibition is required without metabolic activation. Unlike proguanil, which requires CYP2C19/CYP3A-mediated bioactivation and shows weak intrinsic activity (IC50 = 2.4-19 μM), cycloguanil provides immediate DHFR inhibition with sub-nanomolar to low nanomolar potency (IC50 = 0.5-2.5 nM; Ki = 0.79-1.5 nM) [1][2]. This eliminates confounding variables associated with variable CYP expression or metabolic capacity in cell-based assay systems.

PfDHFR Resistance Genotyping and Mutation-Specific Inhibitor Profiling

Cycloguanil nitrate serves as an essential probe compound for differentiating PfDHFR resistance mechanisms, particularly for identifying A16V-mediated resistance which is specific to cycloguanil and not conferred by other antifolates such as pyrimethamine. In mutant enzyme panels, cycloguanil resistance is most impacted by 164-Leu and the paired 16-Val/108-Thr genotype [1]. The compound's median IC50 of 1,200 nM in resistant field isolates provides a benchmark for comparative susceptibility testing against newer DHFR inhibitors such as P218 (median IC50 = 0.6 nM) [2].

Bioanalytical Method Development and Validation for Proguanil Pharmacokinetic Studies

Cycloguanil nitrate with defined HPLC purity specifications (98.0-102.0%) is suitable as a reference standard and internal standard candidate for validated bioanalytical methods quantifying proguanil and its active metabolite in plasma and urine. Validated reverse-phase HPLC methods achieve coefficients of variation less than 4.0% for cycloguanil quantification, with limits of detection of 10 ng/mL in plasma and 0.5 μg/mL in urine [1][2]. The compound is well resolved chromatographically from proguanil under optimized conditions using C18 columns and UV detection at 254 nm .

Formulation Compatibility Studies Requiring Non-Chloride Counterion

Cycloguanil nitrate (CAS 25332-44-9) is the appropriate salt form for research formulations where chloride counterion (present in the hydrochloride salt, CAS 152-53-4) may cause incompatibility with analytical methods, excipients, or biological systems. The nitrate salt (MW 314.73) offers distinct solubility and stability profiles compared to the hydrochloride salt (MW 288.2), making it suitable for salt selection screening and pre-formulation studies where counterion effects on dissolution, stability, or bioavailability are under investigation [1][2].

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